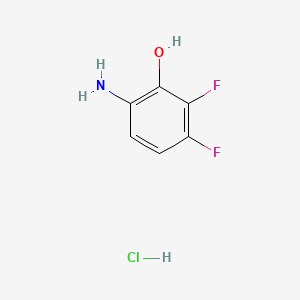

6-Amino-2,3-difluorophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2,3-difluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBUUDJUXQARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718320 | |

| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-27-0 | |

| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Amino-2,3-difluorophenol hydrochloride, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and significant applications of this versatile compound. The strategic incorporation of fluorine atoms imparts unique electronic properties, influencing the molecule's reactivity, bioavailability, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.

Physicochemical Properties and Structural Elucidation

This compound is a stable, crystalline solid. The introduction of two fluorine atoms ortho and meta to the hydroxyl group, and adjacent to the amino group, creates a unique electronic and steric environment that dictates its chemical behavior.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1330750-27-0 | |

| Molecular Formula | C₆H₆ClF₂NO | |

| Molecular Weight | 181.57 g/mol | |

| Appearance | Typically a greyish-green powder (for the free base) | [1] |

| Storage | Room Temperature, protect from light and moisture | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |

| Purity (Typical) | ≥ 95% (by NMR for the free base) | [1] |

Note: Some properties are listed for the free base, 6-Amino-2,3-difluorophenol (CAS: 115551-33-2), due to limited available data for the hydrochloride salt.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (as a broad singlet, potentially shifted downfield due to the hydrochloride), and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretches (likely broadened in the hydrochloride salt), C-F bonds, and aromatic C-C and C-H vibrations. A study on the related 2,3-difluorophenol provides a reference for the vibrational modes of the difluorinated phenyl ring.[2]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (m/z = 145.11) upon loss of HCl, along with characteristic fragmentation patterns.

Synthesis of this compound

A robust and scalable synthesis of this compound can be conceptualized through a multi-step process starting from commercially available 2,3-difluorophenol. The general strategy involves nitration of the phenol, followed by reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite of established methods for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol [3]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,3-difluorophenol in a suitable solvent like dichloromethane or acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The regioselectivity is directed by the activating hydroxyl group to the ortho and para positions, with the ortho position being sterically accessible.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-Difluoro-6-nitrophenol can be purified by column chromatography or recrystallization.[4]

Step 2: Synthesis of 6-Amino-2,3-difluorophenol

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[5][6]

-

Catalytic Hydrogenation: Dissolve 2,3-Difluoro-6-nitrophenol in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (5-10 wt. %).

-

Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-2,3-difluorophenol.

Step 3: Formation of this compound

-

Dissolution: Dissolve the crude 6-Amino-2,3-difluorophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety is particularly advantageous in drug design.

Role as a Pharmaceutical Intermediate

This compound is a key precursor for the synthesis of complex heterocyclic structures that are often the core of modern pharmaceuticals.[1][7] Its derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders.[7] The fluorine atoms can enhance the metabolic stability of the resulting drug candidates by blocking sites of oxidative metabolism. Furthermore, the electronic properties of fluorine can modulate the pKa of the amino and hydroxyl groups, influencing the binding affinity of the molecule to its biological target.

Caption: Role of this compound in the drug development pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicology data for the hydrochloride salt is limited, the safety data for the free base and related compounds indicates that it should be treated as a hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique structural and electronic properties, conferred by the difluorinated aromatic ring, offer significant advantages in the design of molecules with enhanced biological activity and improved physicochemical characteristics. While further characterization of the hydrochloride salt is warranted, the synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block.

References

-

Nature Communications. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

PubMed. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 6-Amino-2,3-difluorophenol hydrochloride (CAS: 115551-33-2)

Introduction: The Strategic Importance of Fluorinated Phenols in Synthesis

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological profiles.[1][2] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeation, pKa, and binding affinity to target proteins.[1][3] 6-Amino-2,3-difluorophenol hydrochloride presents a unique trifecta of functional groups—an amine, a hydroxyl group, and a difluorinated aromatic ring—making it a highly valuable and versatile building block for the synthesis of complex molecules in pharmaceuticals and agrochemicals.[4][5]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a plausible synthetic pathway, key applications, and detailed experimental protocols for its use and analysis.

Part 1: Core Compound Profile and Physicochemical Properties

This compound is a fluorinated aromatic compound recognized for its utility as a key intermediate in organic synthesis.[4] The strategic placement of two fluorine atoms adjacent to the hydroxyl and amino groups enhances the molecule's reactivity and imparts unique electronic properties.[6] Its hydrochloride salt form generally improves stability and handling characteristics compared to the free base.

1.1 Chemical Identity and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115551-33-2 (for the free base) | [4][5][7][8] |

| CAS Number (HCl Salt) | 1330750-27-0 | [9][10] |

| Molecular Formula | C₆H₅F₂NO (free base) / C₆H₆ClF₂NO (HCl salt) | [4][8][9] |

| Molecular Weight | 145.11 g/mol (free base) / 181.57 g/mol (HCl salt) | [4][8][9] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3,4-Difluoro-2-hydroxyaniline hydrochloride | [8][9] |

| Appearance | Greyish-green powder | [4] |

| Purity | Typically ≥ 95% (by NMR) | [4] |

| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated (0-8 °C) | [4][9] |

1.2 The Role of Vicinal Fluorine Atoms

The presence of two adjacent fluorine atoms on the phenol ring is critical. This arrangement creates a strong dipole moment and influences the acidity of the phenolic proton and the basicity of the amino group. This modulation can be leveraged in drug design to fine-tune ligand-receptor interactions and improve pharmacokinetic properties like bioavailability.[1][3]

Part 2: Synthesis and Quality Control

While specific, proprietary synthesis routes for this compound are not detailed in the provided literature, a logical and common synthetic strategy for analogous compounds involves the reduction of a nitro-substituted precursor.

2.1 Proposed Synthetic Pathway

A plausible and industrially scalable method would likely start from 2,3-difluoronitrobenzene. The workflow involves nitration, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group.

Caption: Proposed multi-step synthesis of 6-Amino-2,3-difluorophenol HCl.

Causality Behind Experimental Choices:

-

Step 1 (Nitration): Standard conditions for adding a nitro group to an activated benzene ring.

-

Step 2 (SNAr): The nitro groups are strongly electron-withdrawing, activating the ring for nucleophilic attack by a hydroxide ion to install the phenol group.

-

Step 3 (Reduction): Catalytic hydrogenation using palladium on carbon is a clean and efficient method for reducing a nitro group to an amine, as demonstrated in the synthesis of similar compounds like 4-amino-2,6-difluorophenol.[11]

-

Step 4 (Salt Formation): Treatment with hydrochloric acid in a non-aqueous solvent like diethyl ether precipitates the stable hydrochloride salt, which is often preferred for storage and handling.

2.2 Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and purity assessment. | Confirms the presence of aromatic and amine protons with appropriate splitting patterns and integration values. |

| ¹⁹F NMR | Confirmation of fluorine atom presence and position. | Shows distinct signals for the two non-equivalent fluorine atoms. |

| LC-MS | Purity assessment and molecular weight confirmation. | A primary peak in the chromatogram with a mass corresponding to the target molecule (m/z = 146.04 for [M+H]⁺ of the free base). |

| HPLC | Quantitative purity analysis. | Determines the percentage purity of the compound, typically against a reference standard. |

Part 3: Applications in Research and Development

This compound is a valuable intermediate primarily utilized in pharmaceutical and agrochemical research.[4][5]

3.1 Pharmaceutical Development

The compound serves as a key building block for synthesizing various pharmaceutical agents.[4][5] Its structure is particularly suited for developing molecules targeting:

-

Neurological Disorders: The fluorinated phenol moiety is a common feature in molecules designed to cross the blood-brain barrier.[4][5]

-

Targeted Therapies: The amino and hydroxyl groups provide reactive handles for building more complex structures, enabling the design of specific inhibitors or receptor modulators.[4] The introduction of fluorine can enhance binding affinity and block metabolic degradation at the site of fluorination.[1][2]

3.2 Agrochemicals

In agriculture, this compound is used to formulate advanced herbicides and fungicides. The fluorine atoms can increase the biological efficacy and metabolic stability of the active ingredients, leading to improved crop protection with potentially lower environmental impact.[4][5]

3.3 Material Science & Analytical Chemistry

The unique properties imparted by the fluorinated structure make it suitable for developing specialized polymers and coatings with enhanced thermal stability and chemical resistance.[4][5] It also finds use as a reagent in analytical methods for detecting and quantifying other phenolic compounds.[4][5]

Part 4: Experimental Protocols and Safety

As a senior scientist, it is crucial to handle all chemicals with appropriate safety measures and to follow validated protocols.

4.1 Safety and Handling

While a specific safety data sheet (SDS) for the hydrochloride salt was not found, general precautions for similar aromatic amines and phenols should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[12]

-

Fire Safety: Combustible. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[13]

-

First Aid:

4.2 Protocol: N-Acetylation of 6-Amino-2,3-difluorophenol

This protocol describes a standard N-acetylation reaction, a common first step in many synthetic sequences to protect the amino group.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. nbinno.com [nbinno.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. scbt.com [scbt.com]

- 9. lookchem.com [lookchem.com]

- 10. 1330750-27-0|this compound|BLD Pharm [bldpharm.com]

- 11. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic data of 6-Amino-2,3-difluorophenol hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2,3-difluorophenol hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 1330750-27-0) is a fluorinated aromatic compound of significant interest to researchers in drug development and medicinal chemistry.[1][2] Its structure, featuring an aminophenol core with two adjacent fluorine atoms, presents a unique electronic and steric profile, making it a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals.[3] The fluorine substitutions can enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[3]

A precise and unambiguous structural confirmation of such a key intermediate is paramount to ensure the integrity and reproducibility of research and development efforts. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

As direct, published spectra for this specific salt are not consolidated in the public domain, this document synthesizes predictive data grounded in the established principles of spectroscopy and analysis of structurally analogous compounds. This approach mirrors the process a research scientist would undertake to anticipate and interpret experimental results, thereby providing a robust framework for compound verification. The protocols and interpretations herein are presented in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituents.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (around 2.50 ppm) does not typically interfere with the aromatic signals of interest. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which allows for the observation of exchangeable protons from the hydroxyl (-OH), ammonium (-NH₃⁺), and any residual water. In contrast, solvents like D₂O would lead to rapid H/D exchange, causing the disappearance of these key signals.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns expected in the aromatic region due to proton-proton and proton-fluorine interactions.[7]

-

Decoupling: Standard ¹³C NMR is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon, which aids in assignment. However, observing the C-F coupling without decoupling can provide valuable structural information.[8]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum over a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. This is often done without proton decoupling to observe H-F couplings.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Predicted NMR Data and Interpretation

The hydrochloride salt form means the amino group will be protonated as an ammonium group (-NH₃⁺). This significantly influences the electronic environment of the aromatic ring.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | 9.0 - 10.0 | Broad singlet | - | -OH |

| ¹H | 7.0 - 8.0 | Broad singlet | - | -NH₃⁺ |

| ¹H | ~7.1 | Doublet of doublets of doublets (ddd) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8, J(H-F) ≈ 1-2 | H-4 |

| ¹H | ~6.8 | Doublet of doublets of doublets (ddd) | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12, J(H-F) ≈ 1-2 | H-5 |

| ¹⁹F | -130 to -145 | Multiplet | - | F-2 |

| ¹⁹F | -150 to -165 | Multiplet | - | F-3 |

-

¹H NMR Interpretation:

-

The aromatic region will display two complex signals corresponding to H-4 and H-5. These protons are ortho to each other, leading to a large proton-proton coupling (³JHH).

-

Each aromatic proton will also be coupled to the two fluorine atoms. The coupling to the ortho fluorine (³JHF) is typically larger than the coupling to the meta fluorine (⁴JHF). This results in the complex "ddd" multiplicity for each proton.

-

The acidic protons of the hydroxyl and ammonium groups are expected to be broad singlets at the downfield end of the spectrum. Their exact chemical shift can vary with concentration and temperature.[9][10][11][12]

-

-

¹³C NMR Interpretation:

-

Six distinct signals are expected for the aromatic carbons.

-

The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[8]

-

Other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

-

The chemical shifts are influenced by the electron-donating -OH group and the electron-withdrawing -NH₃⁺ and -F groups. Based on data for similar difluorophenols and aminophenols, the predicted shifts are summarized below.[13][14]

-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~150 | Doublet of doublets (dd) | C-2 (C-F) |

| ~148 | Singlet (or very small dd) | C-1 (C-OH) |

| ~140 | Doublet of doublets (dd) | C-3 (C-F) |

| ~125 | Doublet of doublets (dd) | C-4 |

| ~120 | Singlet (or very small t) | C-6 (C-NH₃⁺) |

| ~115 | Doublet of doublets (dd) | C-5 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic fingerprint based on the vibrations of chemical bonds.

Rationale for Experimental Choices

-

Sampling Method: The Attenuated Total Reflectance (ATR) technique is the preferred modern method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The traditional KBr pellet method is an alternative but is more labor-intensive and susceptible to moisture contamination.

-

Data Acquisition: A standard mid-IR range of 4000–400 cm⁻¹ is sufficient to capture all key functional group vibrations. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum Collection: Acquire the sample spectrum over the 4000–400 cm⁻¹ range.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by features from the hydroxyl, ammonium, and fluorinated aromatic groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3500 | O-H Stretch | Phenolic -OH | Broad, Strong |

| 2800 - 3100 | N-H Stretch | Ammonium -NH₃⁺ | Broad, Strong |

| ~1620 | N-H Bend | Ammonium -NH₃⁺ | Medium |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| 1200 - 1350 | C-O Stretch | Phenolic | Strong |

| 1100 - 1250 | C-F Stretch | Aryl-Fluoride | Strong (multiple bands) |

| 750 - 900 | C-H Bend (out-of-plane) | Aromatic | Strong |

-

Interpretation:

-

A very broad and strong absorption in the 3500-2800 cm⁻¹ region will be a composite of the O-H stretching from the phenol and the N-H stretching from the ammonium salt.[15][16]

-

The presence of strong, sharp bands in the 1250-1100 cm⁻¹ region is highly characteristic of C-F bonds on an aromatic ring.[17]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, including C-O stretching and C-H bending, which are unique to the overall molecular structure.[18] The IR spectra of aromatic amines can be influenced by the solvent system if run in solution.[19][20]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

Rationale for Experimental Choices

-

Ionization Method: Electrospray Ionization (ESI) is the ideal technique for a pre-formed salt like this compound. It is a soft ionization method that typically generates an abundant protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is essential. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion, adding a high degree of confidence to the identification.[7]

-

Mode: Positive ion mode will be used to detect the protonated molecule [M+H]⁺.

Experimental Protocol for HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-400.[21]

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule.

-

Use the instrument's software to determine the accurate mass of this peak and calculate the elemental composition. Compare this with the theoretical value.

-

Predicted MS Data and Interpretation

The analysis will be performed on the free base, 6-Amino-2,3-difluorophenol, which has a molecular formula of C₆H₅F₂NO.

-

Molecular Weight (Monoisotopic Mass): 145.0342

-

Expected Ion: In positive mode ESI-HRMS, the expected ion is the protonated free base, [C₆H₅F₂NO + H]⁺.

-

Theoretical m/z: 146.0421

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₆H₆F₂NO]⁺ | 146.0421 |

-

Interpretation:

-

The primary observation should be an intense signal at m/z 146.0421. The high-resolution measurement should match this theoretical value to within a few parts per million (ppm), confirming the elemental formula.

-

While ESI is a soft ionization technique, some fragmentation may occur. In the mass spectra of halogenated phenols, fragmentation can involve the elimination of carbon monoxide (CO) or the halogen atom.[22][23] However, for this molecule under ESI conditions, such fragmentation is expected to be minor. The primary purpose of this analysis is the confirmation of the molecular weight and formula.

-

Visualization of Experimental Workflows

To ensure procedural clarity and adherence to GLP, the workflows for acquiring spectroscopic data can be visualized.

Diagram 1: NMR Spectroscopy Workflow

Caption: Standard workflow for NMR analysis.

Diagram 2: FT-IR (ATR) Spectroscopy Workflow

Caption: Workflow for FT-IR analysis using ATR.

Diagram 3: ESI-HRMS Workflow

Caption: Workflow for ESI-HRMS analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides an exhaustive map of the carbon-hydrogen framework and the specific positions of the fluorine atoms. FT-IR serves as a rapid confirmation of the key functional groups, including the phenolic hydroxyl, ammonium salt, and aryl-fluoride bonds. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. The predictive data and standardized protocols outlined in this guide provide a comprehensive and reliable framework for researchers to verify the identity and purity of this important chemical building block, ensuring the integrity of subsequent scientific endeavors.

References

- Folk, T. L., & Wideman, L. G. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols.

- BLD Pharm. (n.d.). This compound.

- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.

- LookChem. (n.d.). Cas 1330750-27-0, this compound.

- Organic Spectroscopy International. (2018, February 15). p-Aminophenol.

- Simon Fraser University Library. (2015, March 5). How to find chemical spectra online [Video]. YouTube.

- Santa Cruz Biotechnology. (n.d.). 6-Amino-2,3-difluorophenol.

- MaterialsZone. (2025, January 28).

- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the...

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- ChemicalBook. (n.d.). 2-Aminophenol(95-55-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,6-Difluorophenol.

- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.

- Scribd. (n.d.). FTIR Results and Analysis.

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- LCGC. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- Scilife. (2023, June 14). Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research.

- University of Ottawa NMR Facility Blog. (2007, October 9).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014).

- Thermo Fisher Scientific. (n.d.). Simultaneous UHPLC/MS Analyses of Explosive Compounds.

- Royal Society of Chemistry. (2021).

Sources

- 1. 1330750-27-0|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 7. rsc.org [rsc.org]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]

- 12. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. apps.thermoscientific.com [apps.thermoscientific.com]

- 22. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

6-Amino-2,3-difluorophenol hydrochloride molecular weight and formula

An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized chemical intermediate that has garnered significant interest within the fields of pharmaceutical and agrochemical research. As a trifunctional building block, it features a nucleophilic amino group, a hydroxyl group, and a strategically difluorinated aromatic ring. The inclusion of fluorine atoms is a well-established strategy in modern medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of this compound, its free base form, synthetic considerations, and its critical applications for researchers and drug development professionals.

Core Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are foundational for its application in synthesis and research. 6-Amino-2,3-difluorophenol is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility. The properties of both the hydrochloride salt and the corresponding free base are detailed below.

| Property | This compound | 6-Amino-2,3-difluorophenol (Free Base) |

| Molecular Formula | C₆H₆ClF₂NO | C₆H₅F₂NO |

| Molecular Weight | 181.57 g/mol [3] | 145.11 g/mol [4][5] |

| CAS Number | 1330750-27-0[3] | 115551-33-2[4][5] |

| Appearance | Not specified; typically a solid powder | Greyish-green powder[4] |

| Synonyms | N/A | 3,4-Difluoro-2-hydroxyaniline[4][5] |

| Storage Conditions | Sealed in dry, room temperature[3] | 0-8 °C[4] |

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. The two fluorine atoms on the phenyl ring of 6-Amino-2,3-difluorophenol are not merely placeholders; they impart distinct advantages that are highly sought after in drug discovery.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the biological half-life of a drug, leading to improved dosing regimens.

-

Modulation of Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, such as the phenolic hydroxyl and the aromatic amine. This alteration can profoundly impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with protein binding sites.

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within a target protein's active site that are not possible with hydrogen.[6] This can lead to a substantial increase in binding potency and selectivity.[1][7]

-

Improved Pharmacokinetics: By fine-tuning lipophilicity, fluorine substitution can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its overall efficacy and safety profile.[1]

Synthetic Strategies and Methodologies

6-Amino-2,3-difluorophenol is a synthetic intermediate derived from simpler fluorinated precursors. A common and logical synthetic route involves the nitration of a difluorophenol followed by the reduction of the resulting nitro group to an amine.

Logical Synthetic Workflow

The following diagram illustrates a generalized, high-level workflow for the synthesis of an aminodifluorophenol intermediate, culminating in the formation of the hydrochloride salt.

Caption: Generalized synthetic pathway for 6-Amino-2,3-difluorophenol HCl.

Representative Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is a representative method for the reduction of a nitro-substituted difluorophenol to the corresponding amine, based on established chemical literature for analogous compounds.[8] This step is critical for installing the amino functionality.

Objective: To synthesize an aminodifluorophenol via catalytic hydrogenation of a nitrodifluorophenol intermediate.

Materials:

-

4-Nitro-2,6-difluorophenol (1.0 eq)

-

Methanol (or Ethanol) as solvent

-

10% Palladium on activated carbon (Pd/C) catalyst (approx. 5 mol%)

-

Hydrogen (H₂) gas source

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Vessel Preparation: A hydrogenation vessel is charged with the nitrodifluorophenol starting material and methanol. The vessel is sealed.

-

Inerting: The atmosphere in the vessel is purged with an inert gas (e.g., nitrogen) to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

Catalyst Introduction: The Pd/C catalyst is added to the vessel. This is often done as a slurry in the solvent to minimize the risk of the dry catalyst igniting upon contact with air.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 0.3-0.4 MPa).[8] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 60-70 °C) for several hours.[8]

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the hydrogen pressure is carefully vented and replaced with an inert atmosphere.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the solid palladium catalyst. The Celite pad is washed with additional solvent to ensure complete recovery of the product.

-

Isolation: The filtrate, now containing the desired aminodifluorophenol, is concentrated under reduced pressure to remove the solvent, yielding the crude product which can be purified further if necessary.

Key Applications in Research and Development

6-Amino-2,3-difluorophenol is a valuable building block primarily due to the versatile reactivity of its three functional groups, allowing for its incorporation into a wide array of complex molecules.

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of novel pharmaceutical agents.[4] Its structure is particularly suited for developing kinase inhibitors, which are a cornerstone of modern oncology treatment.[1] The difluorophenol moiety can interact with key residues in the ATP-binding site of kinases, while the amino group provides a handle for further derivatization to build out the rest of the inhibitor scaffold.[1] It is also utilized in research targeting neurological disorders.[4][7]

-

Agrochemicals: It serves as a precursor in the formulation of advanced herbicides and fungicides, where the fluorine atoms can enhance efficacy and selectivity.[4][7]

-

Material Science: The unique electronic and thermal properties conferred by the fluorinated ring make it suitable for developing specialized polymers and coatings that require high thermal stability and chemical resistance.[7]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic methods is typically employed.

Protocol for Purity Assessment by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity of chemical intermediates.

Objective: To assess the purity of a this compound sample.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Sample dissolved in a suitable solvent (e.g., Mobile Phase A/B mixture)

Procedure:

-

System Equilibration: The HPLC system and column are equilibrated with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: A known concentration of the sample is injected onto the column.

-

Gradient Elution: A linear gradient is run to separate the main compound from any impurities. A typical gradient might be:

-

0-20 min: 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-30 min: Return to 5% Mobile Phase B and re-equilibrate

-

-

Detection: The column eluent is monitored by the UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Data Analysis: The purity is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its strategically positioned functional groups, combined with the advantageous properties imparted by its difluorinated core, make it a highly valuable intermediate. A thorough understanding of its properties, synthetic origins, and analytical characterization is essential for researchers and scientists aiming to leverage its full potential in the development of next-generation therapeutics and advanced materials.

References

-

6-Amino-2,3-difluorophenol | 115551-33-2 - J&K Scientific. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - Thieme Connect. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - National Institutes of Health (NIH). [Link]

-

The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1330750-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of Fluorinated Aminophenols in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-2-hydroxyaniline

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune critical drug attributes such as metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, fluorinated aminophenols have emerged as particularly valuable building blocks. The ortho-aminophenol moiety is a privileged scaffold, serving as a precursor to a wide array of heterocyclic systems, including benzoxazoles, and is a key pharmacophore in numerous therapeutic agents.

This technical guide provides a comprehensive overview of 3,4-difluoro-2-hydroxyaniline (also known as 2-amino-3,4-difluorophenol), a versatile intermediate for researchers, scientists, and drug development professionals. We will explore a robust synthetic pathway, detail the expected characterization profile, and discuss its applications as a strategic building block in pharmaceutical research.

Part 1: A Proposed Synthetic Pathway

While multiple routes to substituted aminophenols exist, the reduction of a nitrophenol precursor is often the most reliable and scalable approach.[3] The following multi-step synthesis is designed for efficiency and is based on well-established, high-yielding transformations. The causality behind each step is explained to provide a clear understanding of the process.

Synthetic Workflow Overview

The proposed synthesis begins with the nitration of commercially available 1,2-difluorobenzene, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the hydroxyl group, and concludes with the reduction of the nitro group to the desired amine.

Caption: Proposed three-step synthesis of 3,4-Difluoro-2-hydroxyaniline.

Experimental Protocol

Step 1: Synthesis of 3,4-Difluoronitrobenzene from 1,2-Difluorobenzene

-

Rationale: This is a standard electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich aromatic ring. The fluorine atoms are deactivating but direct the incoming electrophile primarily to the para position, leading to the desired 3,4-difluoronitrobenzene.[4]

-

Procedure:

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,2-difluorobenzene dropwise, maintaining the internal temperature below 10 °C.

-

Add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3,4-difluoronitrobenzene, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 3,4-Difluoro-2-nitrophenol

-

Rationale: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are most activated. In 3,4-difluoronitrobenzene, the C2 position is ortho to the nitro group, making it susceptible to nucleophilic attack by hydroxide.

-

Procedure:

-

In a pressure-rated vessel, dissolve 3,4-difluoronitrobenzene in a suitable solvent like DMSO or DMF.

-

Add an aqueous solution of potassium hydroxide (KOH).

-

Seal the vessel and heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude 3,4-difluoro-2-nitrophenol can be purified by column chromatography.

-

Step 3: Synthesis of 3,4-Difluoro-2-hydroxyaniline

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, which proceeds under a hydrogen atmosphere. Other methods like reduction with tin(II) chloride or sodium dithionite are also effective.[5][6]

-

Procedure:

-

Dissolve 3,4-difluoro-2-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with nitrogen, followed by hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield 3,4-difluoro-2-hydroxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.

-

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 3,4-difluoro-2-hydroxyaniline based on its structure and data from analogous compounds.[7][8][9]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (~6.5-7.0 ppm): Two signals, each a doublet of doublets (dd), corresponding to the two aromatic protons. Broad singlets for -OH and -NH₂ protons, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Six distinct aromatic carbon signals. Carbons bonded to fluorine (C3, C4) will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller two- and three-bond couplings (²JCF, ³JCF). |

| ¹⁹F NMR | Two distinct signals for the non-equivalent F3 and F4 atoms, likely in the range of -130 to -160 ppm (relative to CFCl₃).[10][11] Each signal will be a doublet due to ortho F-F coupling, with further smaller couplings to aromatic protons. |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹). Two sharp N-H stretching bands for the primary amine (~3350-3500 cm⁻¹).[12] Strong, characteristic C-F stretching absorptions (~1100-1300 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spec. (MS) | Expected molecular ion (M⁺) peak at m/z = 145.03 for the molecular formula C₆H₅F₂NO. Common fragmentation patterns would include the loss of CO and HCN. |

Detailed Spectroscopic Interpretation

-

¹H NMR: The two aromatic protons are ortho to each other and will exhibit a coupling constant of approximately 8-9 Hz. Each proton will also couple to the fluorine atoms. The proton at C5 will couple to F4 (ortho, J ≈ 7-10 Hz) and F3 (meta, J ≈ 4-6 Hz). The proton at C6 will couple to F3 (ortho, J ≈ 7-10 Hz) and F4 (meta, J ≈ 4-6 Hz). This will result in complex multiplet patterns, likely doublet of doublets of doublets, for each aromatic proton.

-

¹³C NMR: The carbon directly attached to the hydroxyl group (C2) and the amino group (C1) will be significantly influenced by these substituents. The key diagnostic feature will be the large C-F coupling constants, which are unambiguous indicators of fluorine attachment to the aromatic ring.[13]

-

¹⁹F NMR: As a highly sensitive and naturally 100% abundant spin-½ nucleus, ¹⁹F NMR is an invaluable tool for characterizing fluorinated compounds.[14][15] The wide chemical shift range allows for excellent signal dispersion. The observation of two distinct signals, each coupled to the other, definitively confirms the 3,4-difluoro substitution pattern.

Part 3: Utility in Drug Discovery and Development

3,4-Difluoro-2-hydroxyaniline is not merely a chemical curiosity; it is a high-value intermediate with direct applications in the synthesis of advanced pharmaceutical candidates.

-

Scaffold for Heterocycles: The ortho-aminophenol functionality is a classic precursor for the synthesis of benzoxazoles, a heterocyclic core found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The reaction is typically achieved by condensation with a carboxylic acid or its derivative.

-

Modulation of Physicochemical Properties:

-

pKa Alteration: The two electron-withdrawing fluorine atoms significantly lower the pKa of both the phenolic hydroxyl group and the anilinic amino group compared to their non-fluorinated counterparts. This modulation can be critical for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at the C3 and C4 positions can block potential sites of cytochrome P450-mediated aromatic hydroxylation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially enhancing the potency and selectivity of a drug.

-

This compound is an ideal starting point for building libraries of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[16]

References

- Royal Society of Chemistry. "S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle." RSC.

- Google Patents. "WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

- Google Patents. "RU1792936C - Method of 3,4-difluoroaniline synthesis.

- Google Patents. "The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.

- Royal Society of Chemistry.

- Human Metabolome Database. "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529)." HMDB.

- PubChem. "3,4-Difluoroaniline | C6H5F2N | CID 77469.

- New Journal of Chemistry.

- Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia.

- NMR Solutions. "19Flourine NMR." nmr-solutions.com.

- Alfa Chemistry. "19F NMR Chemical Shift Table." Organofluorine / Alfa Chemistry.

- Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)." HMDB.

- Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)." HMDB.

- ChemicalBook. "3,4-Difluoroaniline(3863-11-4) 1H NMR spectrum." ChemicalBook.

- UCSB Chemistry and Biochemistry. "19F Chemical Shifts and Coupling Constants." UCSB.

- University of Wisconsin-Madison. "19F NMR Reference Standards." chem.wisc.edu.

- Sigma-Aldrich. "3,4-Difluoroaniline 99%." Sigma-Aldrich.

- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." orgchemboulder.com.

- University of Calgary. "Infrared (IR) Spectroscopy." ucalgary.ca.

- Sigma-Aldrich. "3,4-Difluoroaniline 99%." Sigma-Aldrich.

- Chem-Impex. "3,4-Difluoroaniline." Chem-Impex.

- ChemicalBook. "2,4-Difluoroaniline(367-25-9) 1H NMR spectrum." ChemicalBook.

- United States Biological. "3,4-Difluoro-2-hydroxyaniline, HCl CAS 1330750-27-0.

- Google Patents. "US6124504A - Process for preparing 4-hydroxyanilines.

- NIST. "3,4-Difluoroaniline." NIST WebBook.

- PubChem. "2,6-Difluoroaniline | C6H5F2N | CID 79647.

- Hypha Discovery. "The underappreciated hydroxyl in drug discovery." Hypha Discovery.

- PrepChem.com.

- NIST. "2,4-Difluoroaniline." NIST WebBook.

- ChemicalBook. "Industrial Synthesis of 2-Aminophenol." ChemicalBook.

- MDPI.

- MDPI. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." MDPI.

- PubChem. "2,4-Difluoroaniline | C6H5F2N | CID 9709.

- SDBS. "Infrared Spectroscopy." AIST.

- YouTube. "Introduction to IR Spectroscopy - Amines." YouTube.

- ChemicalBook. "3,5-Difluoroaniline(372-39-4)IR1." ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 4. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Difluoroaniline(3863-11-4) 1H NMR spectrum [chemicalbook.com]

- 9. 3,4-Difluoroaniline [webbook.nist.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. chemimpex.com [chemimpex.com]

Whitepaper: A Senior Application Scientist's Guide to Electronic and Steric Effects in Difluorinated Aminophenols

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the electronic and steric effects arising from the introduction of two fluorine atoms onto the aminophenol framework, a privileged structure in drug discovery. We will dissect the causal relationships between difluorination and the resulting modulation of key physicochemical properties, including pKa, lipophilicity, and molecular conformation. This paper is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design, synthesis, and characterization of these valuable compounds. We will explore how these fundamental effects translate into tangible benefits such as enhanced metabolic stability, improved target affinity, and optimized pharmacokinetic profiles.[1][3][4] The discussion is supported by detailed experimental protocols, quantitative data, and practical case studies to bridge theory with real-world application.

Introduction: The Strategic Imperative of Fluorine

In contemporary drug discovery, fluorine is not merely a halogen but a strategic tool for molecular optimization.[1] Its unique properties—high electronegativity, a small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—allow for precise tuning of a drug candidate's profile.[2][5] Judicious placement of fluorine can profoundly influence acidity and basicity (pKa), lipophilicity, metabolic stability, and conformational preferences.[4][6][7] These modifications are often critical for overcoming challenges in potency, selectivity, and pharmacokinetics, making fluorination a routine strategy in candidate optimization.[2][3] This guide focuses specifically on difluorination of the aminophenol scaffold, a strategy that can amplify or introduce nuanced effects not achievable with mono-fluorination.

The Aminophenol Scaffold: A Privileged Structure

Aminophenols are versatile building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from the presence of two key functional groups: a nucleophilic amine and a hydrogen-bond-donating phenol. This combination allows for diverse interactions with biological targets. Furthermore, the aromatic ring serves as a rigid scaffold for orienting these functional groups and other substituents in three-dimensional space. The development of novel aminophenol-based inhibitors for targets like Factor Xa highlights their continued relevance.[8] Modifying this core structure through difluorination offers a powerful method to refine its properties for specific therapeutic applications.[9]

Core Principles: Unpacking Electronic and Steric Effects of Difluorination

The introduction of two fluorine atoms onto the aminophenol ring induces a cascade of effects that are fundamentally rooted in their electronic and steric nature. Understanding these first principles is paramount to predicting and exploiting their impact on molecular behavior.

Electronic Effects: A Tale of Induction and Resonance

Fluorine is the most electronegative element, and its primary electronic contribution is a powerful electron-withdrawing inductive effect (-I effect).[2] When two fluorine atoms are present, this effect is intensified.

-

pKa Modulation: The most direct consequence of this inductive pull is the modulation of the pKa values of the amino and phenolic groups.[5][6] The electron density is drawn away from the nitrogen and oxygen atoms, making the lone pairs less available for protonation (in the case of the amine) and stabilizing the phenoxide anion (in the case of the phenol). This results in a decrease in the basicity of the amino group (lower pKa of the conjugate acid) and an increase in the acidity of the phenolic group (lower pKa).[6] This shift in ionization state at physiological pH can dramatically alter solubility, membrane permeability, and target engagement.[10]

-

Altered Hydrogen Bonding: The strong C-F bond polarization can influence the hydrogen-bond donor/acceptor capacity of the parent molecule. While the C-F bond itself is a poor hydrogen bond acceptor, the inductive withdrawal of electrons can strengthen the hydrogen-bond-donating capacity of the phenolic -OH and the N-H protons of the amine.

Steric and Conformational Effects

While isosteric to hydrogen, fluorine is not isoelectronic. Its introduction, particularly in a gem-difluoro or vicinal arrangement, imposes significant conformational constraints.

-

Conformational Biasing: Fluorine substitution can enforce a specific molecular geometry through stereoelectronic interactions like the gauche effect, where polar C-F bonds prefer a specific dihedral angle relative to other polar groups.[5][6] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency.[6]

-

Metabolic Shielding: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[2][5][6]

Impact on Physicochemical Properties: A Quantitative Perspective

The interplay of electronic and steric effects manifests as measurable changes in key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Modulation of Acidity/Basicity (pKa)

The pKa is a critical parameter influencing a drug's behavior in different physiological compartments.[10] Difluorination provides a reliable method for tuning this property. As predicted by the strong inductive effect, adding two fluorine atoms to the aminophenol ring significantly lowers the pKa of the conjugate acid of the amine and the pKa of the phenol.

Table 1: Representative pKa Values for Aminophenol and Difluoro-substituted Analogs

| Compound | Functional Group | Approximate pKa | Change vs. Parent |

|---|---|---|---|

| 4-Aminophenol[11] | Amino (Conjugate Acid) | 5.5 | - |

| Phenol | 10.3 | - | |

| 2,6-Difluoro-4-aminophenol | Amino (Conjugate Acid) | ~3.0 - 3.5 | ▼ ~2.0-2.5 units |

| Phenol | ~7.5 - 8.0 | ▼ ~2.3-2.8 units |

Note: Values for difluorinated analogs are estimates based on established principles of fluorine's inductive effects and may vary based on substitution patterns.[12]

Lipophilicity (LogP) and Solubility

The effect of fluorination on lipophilicity (LogP) is complex and highly context-dependent.[12] While a single fluorine-for-hydrogen substitution often increases LogP, the introduction of multiple fluorine atoms can have varied effects due to competing factors of hydrophobicity and polarity.[3][13]

-

Lipophilicity: The overall lipophilicity of a difluorinated aminophenol will depend on the position of the fluorine atoms and the resulting changes in the molecule's dipole moment and ability to interact with water.

-

Solubility: Aqueous solubility is intrinsically linked to both pKa and lipophilicity.[10] While increased lipophilicity can decrease solubility, the modulation of pKa can enhance it by allowing the compound to exist in a more soluble, ionized state at a given pH. The final solubility is a delicate balance of these competing effects.[13]

Synthetic Strategies for Difluorinated Aminophenols

The synthesis of difluorinated aminophenols requires specialized methods. A common and effective approach involves the introduction of fluorine atoms early in the synthetic sequence, often starting from a readily available difluorinated precursor.

Representative Synthetic Protocol: Synthesis of 3,5-Difluoro-4-aminophenol

This protocol outlines a conceptual pathway. Researchers must consult primary literature and perform appropriate safety assessments before implementation.

-

Reduction of Nitro Group:

-

To a solution of 1,3-Difluoro-4-nitrobenzene (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (SnCl₂, 4.0 eq).

-

Heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Difluoroaniline.

-

-

Diazotization and Hydrolysis:

-

Dissolve the crude 2,4-Difluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

Slowly add the diazonium solution to a boiling solution of aqueous sulfuric acid.

-

Maintain reflux for 1 hour.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Purify the crude product via column chromatography to yield 3,5-Difluoro-4-aminophenol.

-

Characterization Techniques: Elucidating Structure and Properties

While standard techniques (¹H NMR, ¹³C NMR, MS) are essential, the analysis of fluorinated compounds is greatly enhanced by ¹⁹F NMR spectroscopy.

The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for several reasons:[14]

-

100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[14][15]

-

Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion and reduced spectral overlap, even for complex molecules.[15][16]

-

High Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic environment. This makes it an ideal probe for studying drug-protein binding, conformational changes, and metabolic transformations.[15][17]

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Prepare a solution of the difluorinated aminophenol (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.6 mL) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F. Tune the probe to the ¹⁹F frequency.

-

1D ¹⁹F Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum to single peaks for each unique fluorine environment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D Correlation Spectra (Optional but Recommended):

-

Acquire a 2D ¹⁹F-¹H HETCOR or HSQC experiment to correlate fluorine signals with directly attached or nearby protons. This is invaluable for unambiguous signal assignment.[17]

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Reference the ¹⁹F chemical shifts relative to an external standard (e.g., CFCl₃).

-

Analyze the chemical shifts, multiplicities, and coupling constants (J-couplings) to confirm the structure and probe the electronic environment of the fluorine atoms.

-

Case Study: Difluorinated Aminophenols in Kinase Inhibitor Design

Scenario: A lead compound based on an aminophenol scaffold shows promising activity against a target kinase but suffers from rapid metabolic degradation at a specific benzylic position and suboptimal potency.

Strategy: Introduce a gem-difluoro group at the metabolically labile benzylic position adjacent to the aminophenol ring.

Anticipated Outcomes & Rationale:

-

Enhanced Metabolic Stability: The C-F₂ group replaces the vulnerable C-H₂ group, effectively blocking oxidative metabolism at that site.[2][6] This is expected to increase the compound's half-life and oral exposure.

-

Increased Potency: The difluorination lowers the pKa of the nearby amino group. If this group is involved in a critical hydrogen bond with the kinase hinge region, the altered ionization state could lead to a stronger, more favorable interaction, thereby improving binding affinity and potency.[6]

-

Improved Selectivity: The conformational constraints imposed by the difluoro group may orient the molecule into a shape that fits the target kinase's active site more precisely while fitting poorly into the active sites of off-target kinases, thus improving the selectivity profile.[1]

Conclusion and Future Outlook